molecular formula C26H52O4 B12694662 Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester CAS No. 93894-13-4

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester

Cat. No.: B12694662
CAS No.: 93894-13-4
M. Wt: 428.7 g/mol
InChI Key: JFLVPDTYNNSVGH-UHFFFAOYSA-N
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Description

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester is a chemical compound with the molecular formula C26H52O4. It is an ester derivative of octadecanoic acid (stearic acid) and is known for its applications in various industrial and scientific fields. This compound is characterized by its long carbon chain and the presence of both ester and ether functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester typically involves the esterification of octadecanoic acid with 2-(2-butoxyethoxy)ethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous esterification processes using large-scale reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The ester is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield octadecanoic acid and 2-(2-butoxyethoxy)ethanol.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction reactions can convert the ester into alcohols.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Octadecanoic acid and 2-(2-butoxyethoxy)ethanol.

    Oxidation: Corresponding carboxylic acids and alcohols.

    Reduction: Alcohols derived from the ester.

Scientific Research Applications

Octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.

    Biology: Employed in the formulation of biological assays and as a component in cell culture media.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.

Mechanism of Action

The mechanism of action of octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester involves its interaction with various molecular targets and pathways. In biological systems, the ester can be hydrolyzed by esterases to release octadecanoic acid and 2-(2-butoxyethoxy)ethanol, which can then participate in metabolic pathways. The compound’s surfactant properties enable it to interact with cell membranes, enhancing the delivery of active ingredients in drug formulations.

Comparison with Similar Compounds

Similar Compounds

    Octadecanoic acid, 2-(2-hydroxyethoxy)ethyl ester: Similar structure but with a hydroxyethoxy group instead of a butoxyethoxy group.

    Octadecanoic acid, ethyl ester: Lacks the ether linkage present in octadecanoic acid, 2-(2-butoxyethoxy)ethyl ester.

    Octadecanoic acid, 2-hydroxyethyl ester: Contains a hydroxyethyl group instead of a butoxyethoxy group.

Uniqueness

This compound is unique due to its combination of ester and ether functional groups, which confer distinct chemical and physical properties. This compound’s long carbon chain and functional groups make it suitable for applications requiring both hydrophobic and hydrophilic interactions, such as in surfactants and emulsifiers.

Properties

CAS No.

93894-13-4

Molecular Formula

C26H52O4

Molecular Weight

428.7 g/mol

IUPAC Name

2-(2-butoxyethoxy)ethyl octadecanoate

InChI

InChI=1S/C26H52O4/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(27)30-25-24-29-23-22-28-21-6-4-2/h3-25H2,1-2H3

InChI Key

JFLVPDTYNNSVGH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCCC

physical_description

Liquid

Origin of Product

United States

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